4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Description
Properties
IUPAC Name |
4-ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S/c1-3-26-18(12-28-17-6-4-5-16(11-17)20(21,22)23)24-25-19(26)29(27)13-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBJQQMEMHHOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1S(=O)CC2=CC=C(C=C2)C)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, including antimicrobial, antitubercular, and potential anticancer effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of 4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of triazoles exhibit significant antimicrobial properties. In particular, compounds similar to 4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole have demonstrated effectiveness against various bacterial and fungal strains. For instance:
- Bacterial Strains : The compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL for certain derivatives .
- Fungal Strains : It also exhibits antifungal activity against Candida albicans, with effective concentrations reported in the range of 12.5 to 50 µg/mL .
Antitubercular Activity
The antitubercular potential of triazole derivatives has been explored extensively. In vitro studies indicate that compounds related to 4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole can inhibit Mycobacterium tuberculosis with varying degrees of effectiveness:
- The highest inhibition observed was approximately 61% at a concentration of 6.25 µg/mL .
- Other studies have reported that modifications in the chemical structure significantly impact the efficacy against different strains of M. tuberculosis, suggesting a structure-activity relationship (SAR) that warrants further investigation .
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties:
- Cell Line Studies : Compounds similar to 4-Ethyl-3-[(4-methylphenyl)methylsulfinyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole have been tested on leukemia cell lines, showing cytostatic effects with IC50 values indicating moderate toxicity levels .
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of cell signaling pathways and inhibition of tumor growth factors .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups (like trifluoromethyl) exhibited enhanced antimicrobial properties compared to their counterparts without such substitutions.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| A | 6.25 | 12.5 |
| B | 12.5 | 25 |
| C | 25 | 50 |
Study 2: Antitubercular Activity
In a comparative study on antitubercular activity, various triazole derivatives were screened for their effectiveness against M. tuberculosis H37Rv strain.
| Compound | % Inhibition at 6.25 µg/mL |
|---|---|
| D | 61 |
| E | 45 |
| F | 30 |
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its pharmacological properties. Triazoles are widely recognized for their roles as antifungal agents, anti-inflammatory drugs, and as intermediates in the synthesis of various pharmaceuticals.
Antifungal Activity : Research has shown that triazole derivatives can effectively inhibit the growth of fungi, making them valuable in treating fungal infections. The specific compound has demonstrated activity against several pathogenic fungi, suggesting its potential use in antifungal therapies .
Anti-inflammatory Properties : Some studies have indicated that triazole derivatives possess anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure may contribute to its efficacy in reducing inflammation and pain .
Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth highlights its potential as a therapeutic agent in treating bacterial infections .
Agricultural Applications
Triazoles are also utilized in agriculture as fungicides. The compound's structural characteristics may enhance its effectiveness against agricultural pathogens. Research indicates that triazole fungicides can control various fungal diseases in crops, leading to improved yield and quality .
Material Science Applications
In material science, triazole compounds are explored for their unique properties that can be harnessed in the development of new materials. Their ability to form coordination complexes with metals makes them suitable candidates for applications in catalysis and sensor technology .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study conducted on various triazole derivatives, including the compound , demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were measured using the disc diffusion method, revealing zones of inhibition that indicate effective antimicrobial action .
- Synthesis and Evaluation of Antifungal Agents : In a research article focused on synthesizing novel triazole derivatives, the compound was included among those tested for antifungal properties. The findings suggested that it could serve as a lead compound for developing new antifungal agents .
- Agricultural Efficacy Trials : Trials evaluating the effectiveness of triazole-based fungicides showed promising results in controlling fungal diseases in crops like wheat and barley. The compound's application led to significant reductions in disease severity and increased crop yields .
Q & A
Q. Example DOE Table :
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp (°C) | 0, 25, 50, 80 | 25 | +22% vs. 0°C |
| Solvent | DCM, THF, DMF, DMSO | DMF | +35% vs. DCM |
| Oxidant Equiv. | 1.0, 1.5, 2.0 | 1.5 | Purity >98% |
Advanced: What computational strategies predict the bioactivity of triazole derivatives, and how do they inform experimental design?
Answer:
- Molecular docking (AutoDock, Glide) : Screens binding affinity to targets (e.g., CYP450 enzymes) by analyzing interactions between the sulfinyl group and active-site residues .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC50 values, guiding substituent selection .
- DFT calculations : Predicts stability of sulfinyl conformers and redox potentials for metabolic pathway analysis .
Case Study : Docking of the trifluoromethylphenoxy group into a fungal CYP51 pocket revealed π-π stacking with Phe228, rationalizing its antifungal activity .
Advanced: How can researchers resolve contradictions in biological activity data among structurally similar triazole derivatives?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects systematically. For example, replacing 4-methylphenyl with 4-chlorophenyl may enhance antibacterial but reduce antifungal activity due to altered lipophilicity .
- In vitro assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC measurements against C. albicans or S. aureus .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., sulfoxide-to-sulfone oxidation) that may explain inconsistent activity .
Example : A derivative with a 3-trifluoromethylphenoxy group showed 10-fold higher activity than its 4-isomer due to improved membrane permeability, resolved via logP calculations .
Advanced: What mechanistic insights explain the reactivity of the sulfinyl group in triazole derivatives?
Answer:
- Nucleophilic substitution : The sulfinyl group acts as a leaving group in alkaline conditions, enabling SN<sup>2</sup> reactions with amines or thiols .
- Redox behavior : Sulfinyl moieties undergo reduction to thioethers (using NaBH4) or oxidation to sulfones (with KMnO4), altering electronic properties .
- Chirality effects : R vs. S sulfinyl configurations influence binding to chiral biological targets (e.g., 80% higher inhibition of R-isomer against COX-2) .
Advanced: How do substituents like trifluoromethylphenoxy impact physicochemical properties?
Answer:
- Lipophilicity (logP) : Trifluoromethyl groups increase logP by ~0.5 units, enhancing blood-brain barrier penetration .
- Metabolic stability : The phenoxy methyl group reduces CYP3A4-mediated oxidation, extending half-life in hepatic microsomes .
- Crystallinity : Bulky substituents like 3-(trifluoromethyl)phenoxy disrupt packing, lowering melting points and improving solubility .
Advanced: What strategies validate the purity of triazole derivatives for pharmacological studies?
Answer:
- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water gradients (5→95% over 20 min) to detect impurities <0.1% .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (weight loss <1% up to 200°C) .
- Chiral chromatography : Resolves enantiomeric excess (ee >99%) for sulfinyl-containing derivatives using Chiralpak AD-H columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
